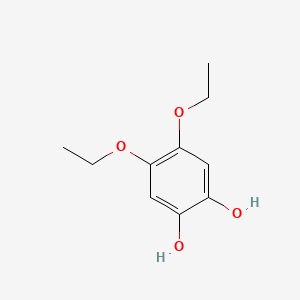
4,5-Diethoxybenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diethoxybenzene-1,2-diol: is an organic compound with the molecular formula C10H14O4 It is a derivative of benzene, featuring two ethoxy groups (-OCH2CH3) and two hydroxyl groups (-OH) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Diethoxybenzene-1,2-diol can be synthesized through several methods. One common approach involves the dihydroxylation of 4,5-diethoxybenzene. This reaction can be carried out using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction typically proceeds under mild conditions, yielding the desired diol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, alternative methods such as catalytic hydrogenation of 4,5-diethoxybenzene-1,2-dione may also be employed .
Chemical Reactions Analysis
Types of Reactions: 4,5-Diethoxybenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the diol can yield the corresponding dihydroxy compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 4,5-diethoxy-1,2-benzoquinone.
Reduction: Formation of this compound.
Substitution: Formation of halogenated derivatives such as 4,5-dibromo-1,2-diol.
Scientific Research Applications
4,5-Diethoxybenzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-diethoxybenzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s reactivity. In biological systems, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage .
Comparison with Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks ethoxy groups.
Resorcinol (1,3-dihydroxybenzene): Different hydroxyl group positions.
Hydroquinone (1,4-dihydroxybenzene): Hydroxyl groups in para positions
Uniqueness: The ethoxy groups can also affect the compound’s electronic properties, making it distinct from other dihydroxybenzenes .
Properties
CAS No. |
192462-77-4 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4,5-diethoxybenzene-1,2-diol |
InChI |
InChI=1S/C10H14O4/c1-3-13-9-5-7(11)8(12)6-10(9)14-4-2/h5-6,11-12H,3-4H2,1-2H3 |
InChI Key |
ZBCPSCDPAYEOQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)O)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


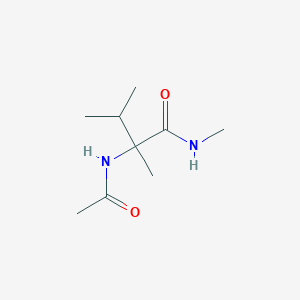
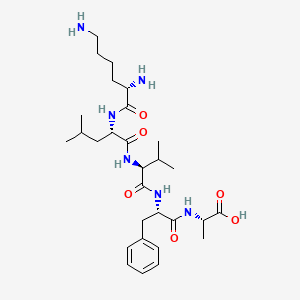

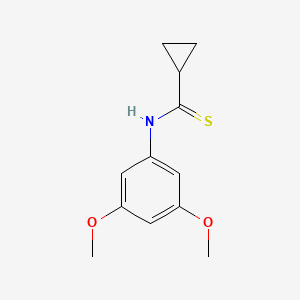

![Propanoic acid, 3-[bis(1-methylethyl)phosphino]-, methyl ester](/img/structure/B15163219.png)
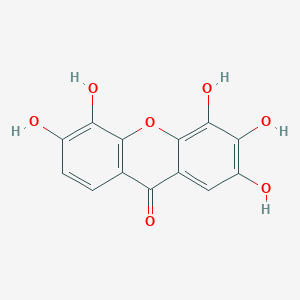
![2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)-](/img/structure/B15163226.png)


![(2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine](/img/structure/B15163254.png)
![2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B15163264.png)

![3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B15163267.png)
